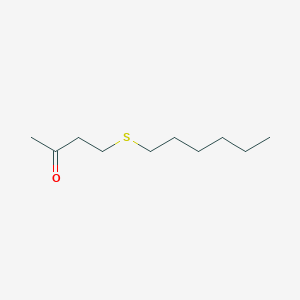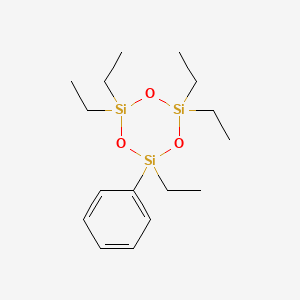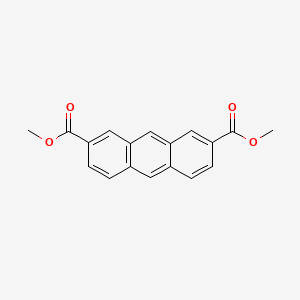![molecular formula C19H22O4 B14359284 4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90523-65-2](/img/structure/B14359284.png)
4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzopyran derivative with an octyloxy group under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzopyran-4-one: A related compound with similar structural features but different functional groups.
Isoxazole Hybrid Compounds: These compounds combine benzopyran with isoxazole, exhibiting unique biological activities.
Uniqueness
4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its specific octyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
90523-65-2 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-octoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H22O4/c1-2-3-4-5-6-7-11-22-19-14-8-9-18(20)23-17(14)13-16-15(19)10-12-21-16/h8-10,12-13H,2-7,11H2,1H3 |
Clé InChI |
DBLZEAUUTFBMHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)


![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
